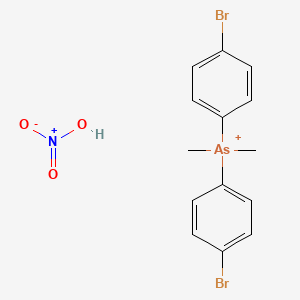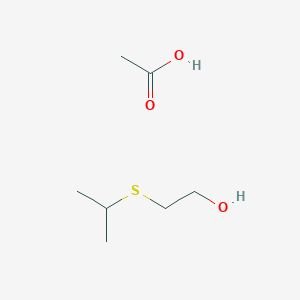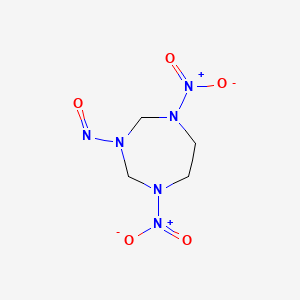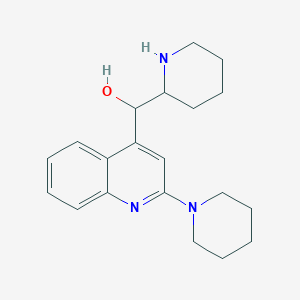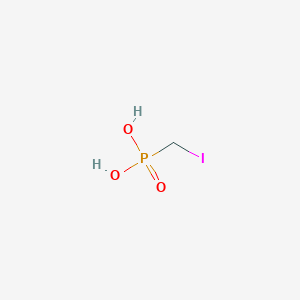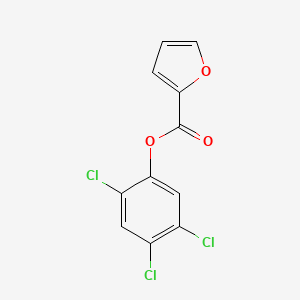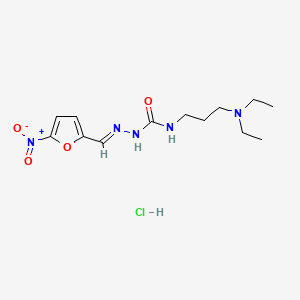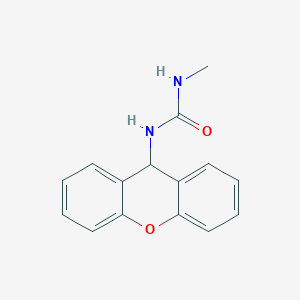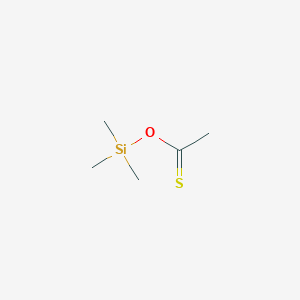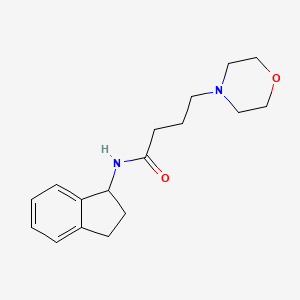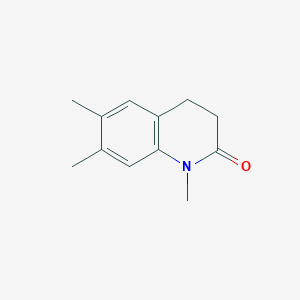
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as core structures in various pharmacological agents
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one can be synthesized through several methods. One common approach involves the treatment of 1,4,4-trimethyl-3,4-dihydroquinolin-2-one with lithium diisopropylamide (LDA) followed by electrophilic substitution . This method provides a mild and efficient way to introduce various substituents to the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4,6-Trimethyl-1,3-dihydroquinolin-2-one
- 6,7-Dimethoxy-3,4-dihydroquinolin-2-one
- 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one
Uniqueness
1,6,7-Trimethyl-3,4-dihydroquinolin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for particular applications in medicinal chemistry and other fields .
Properties
CAS No. |
6278-44-0 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1,6,7-trimethyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-10-4-5-12(14)13(3)11(10)7-9(8)2/h6-7H,4-5H2,1-3H3 |
InChI Key |
AQEIXHPZJLUWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



